molecular formula C30H31N3O2 B5204355 4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE

4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE

Cat. No.: B5204355
M. Wt: 465.6 g/mol
InChI Key: VBPAWRFRDMFDGQ-UHFFFAOYSA-N
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Description

4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and a quinoline core substituted with methyl and methylphenyl groups. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE involves multiple steps, including the formation of the piperazine ring and the quinoline core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial synthesis of such complex molecules.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and piperazine-containing molecules, such as:

Uniqueness

4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-[3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O2/c1-4-35-27-12-8-7-11-26(27)32-17-19-33(20-18-32)30(34)28-22(3)29(23-15-13-21(2)14-16-23)31-25-10-6-5-9-24(25)28/h5-16H,4,17-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPAWRFRDMFDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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